Factor xiia substrate dihydrochloride

Contact activation Plasma kallikrein Factor XIIa selectivity

Factor XIIa substrate dihydrochloride, chemically defined as H-D-Pro-Phe-Arg-pNA · 2HCl (CAS 62354-56-7), is a synthetic tripeptide chromogenic substrate belonging to the S-2302 series. This compound serves as a sensitive amidolytic reporter for activated coagulation factor XII (FXIIa) and plasma kallikrein, releasing para-nitroaniline (pNA) upon enzymatic cleavage that is quantified spectrophotometrically at 405 nm.

Molecular Formula C34H39N5O9
Molecular Weight 661.7 g/mol
Cat. No. B12056622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFactor xiia substrate dihydrochloride
Molecular FormulaC34H39N5O9
Molecular Weight661.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-32(45)25(17-22-8-5-4-6-9-22)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,37,45)(H,38,46)(H,41,42)
InChIKeyFMVUZZZUYBXQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Factor XIIa Substrate Dihydrochloride (S-2302) – Supplier Selection Guide for Chromogenic Coagulation Research


Factor XIIa substrate dihydrochloride, chemically defined as H-D-Pro-Phe-Arg-pNA · 2HCl (CAS 62354-56-7), is a synthetic tripeptide chromogenic substrate belonging to the S-2302 series . This compound serves as a sensitive amidolytic reporter for activated coagulation factor XII (FXIIa) and plasma kallikrein, releasing para-nitroaniline (pNA) upon enzymatic cleavage that is quantified spectrophotometrically at 405 nm . It is primarily employed in functional assays for the intrinsic coagulation pathway, prekallikrein activator (PKA) testing, and FXIIa inhibitor screening [1].

Why Generic Factor XIIa Substrate Substitution Fails – Evidence Requirements for S-2302 Procurement


Chromogenic substrates for coagulation proteases are not functionally interchangeable despite shared pNA release chemistry. S-2302 (H-D-Pro-Phe-Arg-pNA) differs fundamentally from S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) and Pefachrome FXIIa (H-D-CHA-Gly-Arg-pNA) in both its kinetic efficiency for FXIIa and its cross-reactivity with plasma kallikrein, plasmin, and FXIa . The dihydrochloride salt form confers aqueous solubility (>10 mg/mL) that exceeds the acetate salt alternative by several-fold, directly affecting achievable substrate concentrations in assay design [1]. Substituting S-2302 with an analog without verifying these parameters can yield non-comparable amidolytic rates, altered inhibitor IC50 values, and invalid plasma-based FXIIa measurements, undermining both research reproducibility and regulatory compliance in quality-controlled settings [2].

Factor XIIa Substrate Dihydrochloride (S-2302) – Quantitative Differentiation Evidence for Scientific Procurement Decisions


Selectivity Trade-off: S-2302 vs S-2222 Cross-Reactivity with Plasma Kallikrein

S-2302 is hydrolyzed by both FXIIa and plasma kallikrein, which is advantageous for total contact-phase activity measurement but complicates FXIIa-selective readouts. In contrast, S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) at a substrate concentration of 0.33 mmol/L is cleaved by β-FXIIa with equivalent efficiency to S-2302, yet plasma kallikrein exhibits only 5% of its S-2302 activity on S-2222 . Therefore, S-2222 is preferred when kallikrein interference must be minimized; S-2302 is preferred when broad sensitivity to contact-phase proteases is required for screening applications [1].

Contact activation Plasma kallikrein Factor XIIa selectivity Chromogenic substrate

Kinetic Efficiency for α-FXIIa: S-2302 Exhibits a 7-Fold Lower Km than Pefachrome FXIIa (TH5253)

The Km of S-2302 for wild-type human α-FXIIa is 0.1 mM (100 μM), as reported in the BRENDA enzyme database under pH 7.4 at 37°C [1]. A primary research study corroborates this value at 100 ± 10 μM with a kcat of 700 ± 20/min, yielding a catalytic efficiency (kcat/Km) of 116.7 mM⁻¹·s⁻¹ [2]. In contrast, Pefachrome FXIIa (H-D-CHA-Gly-Arg-pNA · 2AcOH, also marketed as TH5253) has a reported Km of 0.8 mM under comparable assay conditions [3]. The 7-fold lower Km of S-2302 indicates higher apparent affinity for FXIIa, enabling robust signal generation at lower substrate concentrations and reducing reagent consumption in high-throughput screening formats.

Michaelis-Menten kinetics α-FXIIa Substrate affinity Km comparison

Aqueous Solubility Advantage: Dihydrochloride Salt vs Acetate Salt Formulation

The dihydrochloride salt of H-D-Pro-Phe-Arg-pNA (S-2302) demonstrates aqueous solubility exceeding 10 mg/mL in pure water, corresponding to approximately 16 mM [1]. This substantially exceeds the solubility of the commercially prevalent Pefachrome FXIIa (H-D-CHA-Gly-Arg-pNA · 2AcOH), which is limited to 4 mM in water [2]. The higher solubility of the dihydrochloride salt enables preparation of concentrated stock solutions, reduces the need for organic co-solvents such as DMSO that can interfere with enzyme activity, and supports a wider dynamic range in kinetic assays. Furthermore, a 4 mmol/L aqueous solution of S-2302 remains stable for over 6 months at 2–8°C when protected from microbial contamination .

Formulation Solubility Salt form Assay development

Cross-Reactivity Profile with Coagulation Proteases: Quantitative LEPC Comparison

A systematic protease profiling study reports the limiting enzyme potency concentration (LEPC) for H-D-Pro-Phe-Arg-pNA · 2HCl against multiple coagulation factors [1]. Human Factor α-XIIa exhibited an LEPC of 2.03 nM, which is comparable to that of Human Factor XIa at 3.69 nM, indicating that S-2302 is cleaved by FXIa with only approximately 1.8-fold lower apparent potency than FXIIa. This broad recognition necessitates the use of selective inhibitors (e.g., soybean trypsin inhibitor for kallikrein, or corn trypsin inhibitor for FXIIa) to deconvolute individual protease activities in complex samples . Users seeking FXIIa-exclusive chromogenic readouts should consider whether S-2222 (which shows markedly reduced kallikrein activity) or Pefachrome FXIIa might offer improved selectivity for their specific experimental design.

Enzyme selectivity LEPC Coagulation cascade Substrate specificity

Validated Application in Plasma Prekallikrein Activator (PKA) and Factor XII Functional Assays

S-2302 dihydrochloride is the established substrate for the compendial Prekallikrein Activator (PKA) assay used in quality control of therapeutic albumin and immunoglobulin preparations, as well as for Factor XII functional activity determination in plasma . In the standardized FXII assay, dextran sulfate-activated plasma is incubated with S-2302, and the resulting kallikrein-mediated amidolysis is measured spectrophotometrically; critically, this assay is independent of high molecular weight kininogen and prekallikrein content in the test sample [1]. The Chromogenix S-2302 product is formulated with mannitol as a bulking agent and demonstrates reconstituted solution stability exceeding 6 months at 2–8°C, a specification that supports its use in regulated laboratory environments . No equivalent long-term stability data are publicly available for Pefachrome FXIIa or S-2222 in reconstituted form.

Prekallikrein activator PKA assay Plasma quality control Factor XII assay

Factor XIIa Substrate Dihydrochloride (S-2302) – Evidence-Based Application Scenarios for Research and Industrial Procurement


Plasma Prekallikrein Activator (PKA) Quality Control Testing of Biotherapeutics

S-2302 dihydrochloride is the standard chromogenic substrate for PKA assays mandated in the quality control of human albumin and intravenous immunoglobulin (IVIG) products. The assay relies on the dual reactivity of S-2302 toward both FXIIa-generated kallikrein and FXIIa itself, providing a cumulative readout of contact-phase activation contaminants. Procurement of the dihydrochloride salt form is essential here: its aqueous solubility of >10 mg/mL eliminates the need for DMSO, which can artifactually suppress serine protease activity, and the documented 6-month reconstituted solution stability supports batch-to-batch consistency in QC laboratories operating under pharmacopoeial monographs .

High-Throughput Screening of FXIIa Inhibitors for Antithrombotic Drug Discovery

For inhibitor screening campaigns targeting the contact activation pathway, S-2302 offers a favorable combination of low Km (0.1 mM for α-FXIIa) and established kinetic parameters (kcat/Km = 116.7 mM⁻¹·s⁻¹) . The low Km enables assay design at substrate concentrations near Km, which maximizes sensitivity to competitive inhibitors and facilitates accurate Ki determination. The substrate's cross-reactivity with plasma kallikrein and FXIa, while a limitation for selectivity, provides an efficient counter-screening tool when paired with selective protease inhibitors such as corn trypsin inhibitor (CTI) for FXIIa or soybean trypsin inhibitor (STI) for kallikrein .

Contact Activation System Research and Factor XII Functional Assays in Plasma

S-2302 is validated for the functional determination of Factor XII in citrated plasma via dextran sulfate activation. The assay is independent of high molecular weight kininogen and prekallikrein levels, making it robust across patient samples with varying contact factor deficiencies . The dihydrochloride salt's high solubility supports preparation of concentrated stock solutions that minimize dilution of plasma samples, preserving the physiological milieu. For studies where FXIIa activity must be distinguished from kallikrein, users should consider S-2222 as a complementary substrate, as it reduces kallikrein interference to ~5% of the S-2302 signal .

Kinetic Characterization of Recombinant or Mutant FXIIa Variants

The thoroughly characterized kinetic parameters of S-2302 with wild-type α-FXIIa (Km = 100 μM, kcat = 700/min) provide a reliable baseline for comparing the catalytic efficiency of recombinant or mutant FXIIa constructs. The BRENDA database catalogs additional Km values for FXIIa mutants (e.g., R334A/R343A/R353A triple mutant: kcat/Km = 0.4 mM⁻¹·s⁻¹, representing a ~290-fold reduction vs wild-type) . This breadth of reference data makes S-2302 the substrate of choice when structure-function studies require a well-documented comparative framework, avoiding the need to re-establish baseline kinetics for less-characterized alternative substrates.

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